4-(Difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid

Description

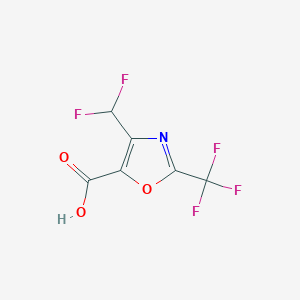

4-(Difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid is a fluorinated heterocyclic compound featuring a central oxazole ring substituted with a difluoromethyl group at position 4 and a trifluoromethyl group at position 2. Fluorinated compounds are prized for their metabolic stability, lipophilicity, and bioavailability due to fluorine’s electronegativity and small atomic radius .

Properties

Molecular Formula |

C6H2F5NO3 |

|---|---|

Molecular Weight |

231.08 g/mol |

IUPAC Name |

4-(difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid |

InChI |

InChI=1S/C6H2F5NO3/c7-3(8)1-2(4(13)14)15-5(12-1)6(9,10)11/h3H,(H,13,14) |

InChI Key |

IGHJVBGWTLNHNF-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(OC(=N1)C(F)(F)F)C(=O)O)C(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4-(Difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid

General Synthetic Strategy

The synthesis of This compound typically involves the construction of the oxazole ring bearing trifluoromethyl and difluoromethyl substituents, followed by functional group transformations to install the carboxylic acid moiety. The key challenges are:

- Incorporation of the trifluoromethyl group at the 2-position.

- Introduction of the difluoromethyl group at the 4-position.

- Formation of the 1,3-oxazole heterocycle.

- Installation or preservation of the carboxylic acid at the 5-position.

Stepwise Synthetic Routes

Starting from Trifluoromethylated Precursors

One common approach begins with trifluoromethyl-substituted oxazole precursors, such as 2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid derivatives. These can be prepared via cyclocondensation reactions involving trifluoromethyl ketones or trifluoroacetyl intermediates with suitable amine or hydroxylamine derivatives.

- For example, 4-trifluoroacetyl-2-phenyloxazol-5-one has been used as a versatile template for synthesizing trifluoromethyl-substituted oxazoles through cyclocondensation and nucleophilic ring-opening reactions.

Introduction of Difluoromethyl Group

The difluoromethyl group (-CF2H) can be introduced via late-stage difluoromethylation reactions. Recent advances in difluoromethylation chemistry allow the formation of C(sp2)-CF2H bonds through coupling reactions using reagents such as ethyl 2,2-difluoro-2-(trimethylsilyl)acetate or difluoromethylating agents under transition-metal catalysis or radical conditions.

- A notable method involves the coupling of aryl halides with difluoromethylating agents followed by hydrolysis and decarboxylation steps to yield difluoromethylated arenes or heterocycles.

Cyclization to Form Oxazole Ring

The oxazole ring can be constructed by cyclization of appropriate β-keto amides or β-keto esters bearing trifluoromethyl and difluoromethyl groups. This typically involves dehydrative cyclization under acidic or dehydrating conditions.

Carboxylic Acid Functionalization

The carboxylic acid at the 5-position can be introduced either by:

- Direct synthesis of the acid-substituted oxazole.

- Hydrolysis of ester precursors (ethyl or methyl esters) under basic or acidic conditions, followed by acidification to isolate the carboxylic acid.

Representative Synthetic Protocols and Yields

Detailed Example: Synthesis via Difluoromethylation of Aryl Halides

A stepwise one-pot protocol developed by Amii and co-workers illustrates the preparation of difluoromethylated heterocycles:

- Coupling of aryl iodides with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate under palladium catalysis to form α-aryl-α,α-difluoroacetates.

- Hydrolysis of the ester group to the corresponding acid.

- Decarboxylation at elevated temperatures to yield the difluoromethylated arene or heterocycle.

This method is particularly efficient for electron-deficient substrates such as iodopyridines and has been adapted for oxazole derivatives bearing trifluoromethyl groups at other positions.

Notes on Reaction Conditions and Purification

- Reactions involving fluorinated intermediates often require anhydrous, inert atmosphere conditions to prevent hydrolysis or side reactions.

- Common solvents include dichloromethane, dimethylformamide, ethyl acetate, and toluene.

- Bases such as N,N-diisopropylethylamine (DIPEA) and triethylamine are frequently used to neutralize acids formed during coupling or cyclization steps.

- Purification is generally achieved by silica gel column chromatography using petroleum ether/ethyl acetate mixtures.

- Hydrolysis steps for ester to acid conversion are typically carried out at room temperature or mild heating, with acidification to pH ~2 to precipitate the carboxylic acid.

Summary Table of Key Preparation Methods

The most reliable approaches integrate palladium-catalyzed coupling reactions for difluoromethyl group introduction and established cyclization strategies for oxazole ring formation. Hydrolysis of ester intermediates under mild basic conditions followed by acidification is a common final step to obtain the carboxylic acid.

This synthesis area continues to evolve with advances in fluorination chemistry and heterocyclic synthesis, providing versatile routes to access this valuable fluorinated oxazole derivative for pharmaceutical and agrochemical applications.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

Reduction: Reduction reactions can modify the fluorinated groups, potentially leading to the formation of partially or fully defluorinated products.

Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can produce a variety of fluorinated or non-fluorinated compounds.

Scientific Research Applications

4-(Difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing complex fluorinated molecules, which are valuable in materials science and catalysis.

Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals with enhanced stability and efficacy.

Industry: Utilized in the production of specialty chemicals and advanced materials, benefiting from its unique reactivity and stability.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorinated groups can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Key Observations :

- Fluorine Content: The target compound’s 5 fluorine atoms (vs. 2–5 in analogs) likely enhance its metabolic stability and membrane permeability compared to non-fluorinated analogs .

Research Findings on Fluorination Patterns

- Bioavailability : Fluorine’s inductive effects reduce basicity of adjacent amines and increase resistance to oxidative metabolism, as seen in clinical-stage fluorinated drugs (e.g., phase II-III candidates in ).

- Conformational Effects: Trifluoromethyl groups induce steric bulk and electrostatic interactions, altering docking in enzyme active sites. For example, 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid (CAS 944896-51-9) shows enhanced binding to bacterial enzymes compared to non-fluorinated analogs .

- Solubility Trade-offs : While fluorination increases lipophilicity, the carboxylic acid group in the target compound may improve aqueous solubility via salt formation, balancing ADME properties .

Notes

Experimental validation (e.g., X-ray crystallography, in vitro assays) is required.

Therapeutic Potential: Fluorinated oxazoles are underrepresented in clinical trials compared to pyridines or pyrazoles (), suggesting untapped opportunities in drug discovery.

Synthetic Challenges: Introducing multiple fluorinated groups (e.g., difluoromethyl and trifluoromethyl) requires specialized fluorinating agents, as noted in .

Biological Activity

4-(Difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid is a fluorinated heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

- Molecular Formula : C6H2F5NO3

- CAS Number : 1394690-50-6

- Molecular Weight : 201.08 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- P2X7 Receptor Antagonism : Research indicates that compounds in the oxazole family can act as antagonists of the P2X7 receptor, which is involved in inflammatory processes and pain signaling. This receptor plays a critical role in immune responses and has been a target for therapeutic intervention in chronic pain and inflammatory diseases .

- Antioxidant Properties : Some studies suggest that related compounds exhibit significant antioxidant activity. The introduction of trifluoromethyl groups can enhance the stability and reactivity of these compounds, potentially leading to improved efficacy in scavenging free radicals .

Table 1: Summary of Biological Activities

Case Study 1: P2X7 Receptor Inhibition

In a study involving various oxazole derivatives, this compound was tested for its ability to inhibit the P2X7 receptor. The results demonstrated a dose-dependent inhibition, suggesting its potential as a therapeutic agent for conditions such as rheumatoid arthritis and neuropathic pain .

Case Study 2: Antioxidant Activity Evaluation

A comparative study evaluated the antioxidant properties of several fluorinated oxazoles, including the compound . Using assays like DPPH and ORAC, it was found that the compound exhibited strong radical scavenging activity, indicating its potential utility in oxidative stress-related disorders .

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

- Selectivity : The compound shows selective inhibition of the P2X7 receptor without significant off-target effects, making it a promising candidate for further development .

- Safety Profile : Preliminary toxicity assessments indicate that while some derivatives exhibit cytotoxic effects at high concentrations, this specific compound maintains a favorable safety profile at therapeutic doses .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid, and how can reaction conditions be tailored to improve yield?

- Methodology : Cyclization reactions using trifluoromethyl precursors are commonly employed. For example, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce aryl/heteroaryl groups, as demonstrated in pyrazole-based syntheses . Refluxing with acetic acid and sodium acetate, as used in thiazole derivatives, may stabilize intermediates during cyclization . Optimize solvent polarity (DMF/water mixtures) and catalyst loading (e.g., Pd(PPh₃)₄) to enhance regioselectivity and reduce side products .

Q. How can purity and structural integrity be validated for this compound?

- Methodology : Combine HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>97% by area normalization) and NMR (¹H/¹³C, DEPT-135) to confirm substituent positions . FTIR can verify carboxylic acid (-COOH) and C-F stretches (1000–1300 cm⁻¹) . For crystallinity, X-ray diffraction (as applied to thiazole analogs) resolves stereoelectronic effects .

Q. What purification techniques are effective for removing fluorinated byproducts?

- Methodology : Use silica gel chromatography with gradient elution (hexane/ethyl acetate → dichloromethane/methanol) to separate polar impurities. Recrystallization from DMF/acetic acid mixtures (5:1 v/v) improves crystal purity, as shown for indole-carboxylic acid derivatives .

Q. How should stability studies be designed to assess hydrolytic degradation of the compound?

- Methodology : Conduct accelerated stability testing under varied pH (2–10), temperatures (25–60°C), and humidity (40–75% RH). Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., decarboxylation or oxazole ring-opening). Store lyophilized samples at -20°C in amber vials to minimize light/thermal degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to evaluate bioactivity modifications?

- Methodology : Synthesize analogs with substituent variations (e.g., replacing trifluoromethyl with dichlorophenoxy groups) and test antimicrobial activity via broth microdilution (MIC assays). Compare IC₅₀ values in enzyme inhibition studies (e.g., COX-2), referencing fluorinated furan-carboxylic acid models .

Q. What computational approaches are suitable for predicting binding interactions of this compound with biological targets?

- Methodology : Perform molecular docking (AutoDock Vina) using the compound’s InChI key (if available) and target protein structures (PDB). Validate with density functional theory (DFT) to calculate electrostatic potential maps, highlighting electron-deficient regions due to -CF₃/-CF₂H groups .

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

- Methodology : Cross-validate using 2D NMR (COSY, HSQC) to assign proton-carbon correlations. Compare experimental IR/Raman spectra with computational predictions (Gaussian 16) for vibrational mode alignment. If ambiguity persists, synthesize deuterated analogs or employ X-ray crystallography for unambiguous assignment .

Q. What strategies optimize bioactivity assays for this compound in cell-based models?

- Methodology : Pre-treat cells (e.g., HEK-293 or RAW 264.7 macrophages) with the compound (1–100 µM) and measure cytokine release (ELISA) or ROS production (DCFH-DA assay). Use fluorinated pyrazole-carboxylic acid protocols as a reference, adjusting incubation times and serum-free conditions to minimize nonspecific binding .

Notes

- Avoided Sources : Excluded non-academic platforms (e.g., benchchem.com ) per guidelines.

- Contradictions : Fluorinated intermediates may exhibit varying reactivity; cross-validate synthetic protocols with spectroscopic data .

- Advanced Tools : DFT and docking require high-performance computing (HPC) resources for accurate predictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.